molecular formula C25H24N6O B5527811 3-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5527811
M. Wt: 424.5 g/mol
InChI Key: WRULZISFCKHABG-UHFFFAOYSA-N
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Description

The compound is a part of the pyridazine class, a group known for varied biological activities. Pyridazines and their derivatives, including imidazo[1,2-a]pyrazines and pyrazolo[3,4-d]pyridazines, have garnered interest in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

  • The synthesis of related pyridazine derivatives often involves reactions like condensation, diazotization, and coupling with active methylene reagents (Deeb, El-Mariah, & Hosny, 2004).
  • Imidazo[1,2-a]pyrazines are synthesized using approaches such as oxidation-dehydration of [(beta-hydroxyalkyl)amino]pyrazines (Lumma et al., 1983).

Molecular Structure Analysis

  • The molecular structure of pyridazine derivatives is often elucidated using spectroscopic techniques like IR, NMR, and LC-MS (Sallam et al., 2021).
  • Density Functional Theory (DFT) calculations are used to analyze the harmony between theoretical and experimental values, providing insights into molecular structure (Sallam et al., 2021).

Chemical Reactions and Properties

  • Pyridazine derivatives undergo various chemical reactions, including condensation with hydrazines and reactions with aromatic aldehydes (Deeb, El-Mariah, & Hosny, 2004).

Physical Properties Analysis

  • Physical properties like solubility, melting point, and crystallization patterns are often determined to understand the behavior of pyridazine derivatives under different conditions (Sallam et al., 2021).

Chemical Properties Analysis

  • The chemical properties of pyridazine derivatives, including reactivity and stability, are studied using methods like HOMO-LUMO energy gap analysis and global reactivity descriptors (Sallam et al., 2021).
  • Hirshfeld surface analysis and energy frameworks are used to understand intermolecular interactions and packing in these compounds (Sallam et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing piperazine rings act as antagonists at various neurotransmitter receptors .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or other fields. This could involve testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O/c1-19-13-14-31(28-19)24-12-11-23(26-27-24)29-15-17-30(18-16-29)25(32)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRULZISFCKHABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-biphenyl]-4-yl(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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